

physical and chemical properties of Glu-Ala-Leu-Phe-Gln-pNA

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Compound of Interest

Compound Name: *Glu-Ala-Leu-Phe-Gln-pNA*

Cat. No.: *B12393758*

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Technical Guide: Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide, **Glu-Ala-Leu-Phe-Gln-pNA** (Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-para-nitroanilide), is a chromogenic substrate crucial for the characterization and screening of specific viral proteases. Its primary application lies in the study of 3C-like proteases (3CLpro), which are essential for the replication of various viruses, including picornaviruses like human rhinovirus (HRV) and caliciviruses like the Chiba virus.[1][2] The peptide sequence mimics the natural cleavage site of the viral polyprotein, and upon cleavage by the protease, it releases para-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically. This property makes it an invaluable tool in high-throughput screening for antiviral drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Glu-Ala-Leu-Phe-Gln-pNA** are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings. The peptide is typically supplied in a lyophilized form and may be present as a trifluoroacetate (TFA) salt, a remnant from the purification process, which can enhance its solubility.[2][3]

Property	Value	Source
Molecular Formula	C ₃₄ H ₄₆ N ₈ O ₁₀	[1][2][4]
Molecular Weight	726.78 g/mol	[1][5]
Alternate Molecular Weight	726.79 g/mol	[2][4]
Amino Acid Sequence	H-Glu-Ala-Leu-Phe-Gln-pNA	[2]
Appearance	Typically a white to off-white lyophilized powder	

Solubility and Stability

- **Solubility:** While specific solubility data is not readily available, TFA salts of peptides generally improve solubility in aqueous solutions.[3] For experimental use, it is recommended to dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO, and then dilute with the appropriate aqueous buffer.
- **Storage and Stability:** To ensure its integrity, the lyophilized peptide should be stored at low temperatures, with recommendations ranging from room temperature for short-term storage in the continental US to -20 ± 5 °C for long-term storage.[1][2] A related succinylated peptide is advised to be stored at temperatures below -15°C, under an inert gas like nitrogen, and protected from light.[6]

Applications in Protease Assays

Glu-Ala-Leu-Phe-Gln-pNA is a well-established substrate for the 3C protease of human rhinovirus-14 (HRV-14) and the 3C-like protease of the Chiba virus.[1][2] The kinetic parameter for the hydrolysis of this substrate by HRV-14 3C protease has been determined to have a k_{cat}/K_m value of $840 \text{ M}^{-1}\text{s}^{-1}$. [2]

General Protease Assay Protocol

The following is a generalized protocol for a colorimetric protease assay using **Glu-Ala-Leu-Phe-Gln-pNA**. The specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.

Materials:

- **Glu-Ala-Leu-Phe-Gln-pNA** substrate
- Purified protease (e.g., HRV-14 3C protease)
- Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- DMSO for substrate stock solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

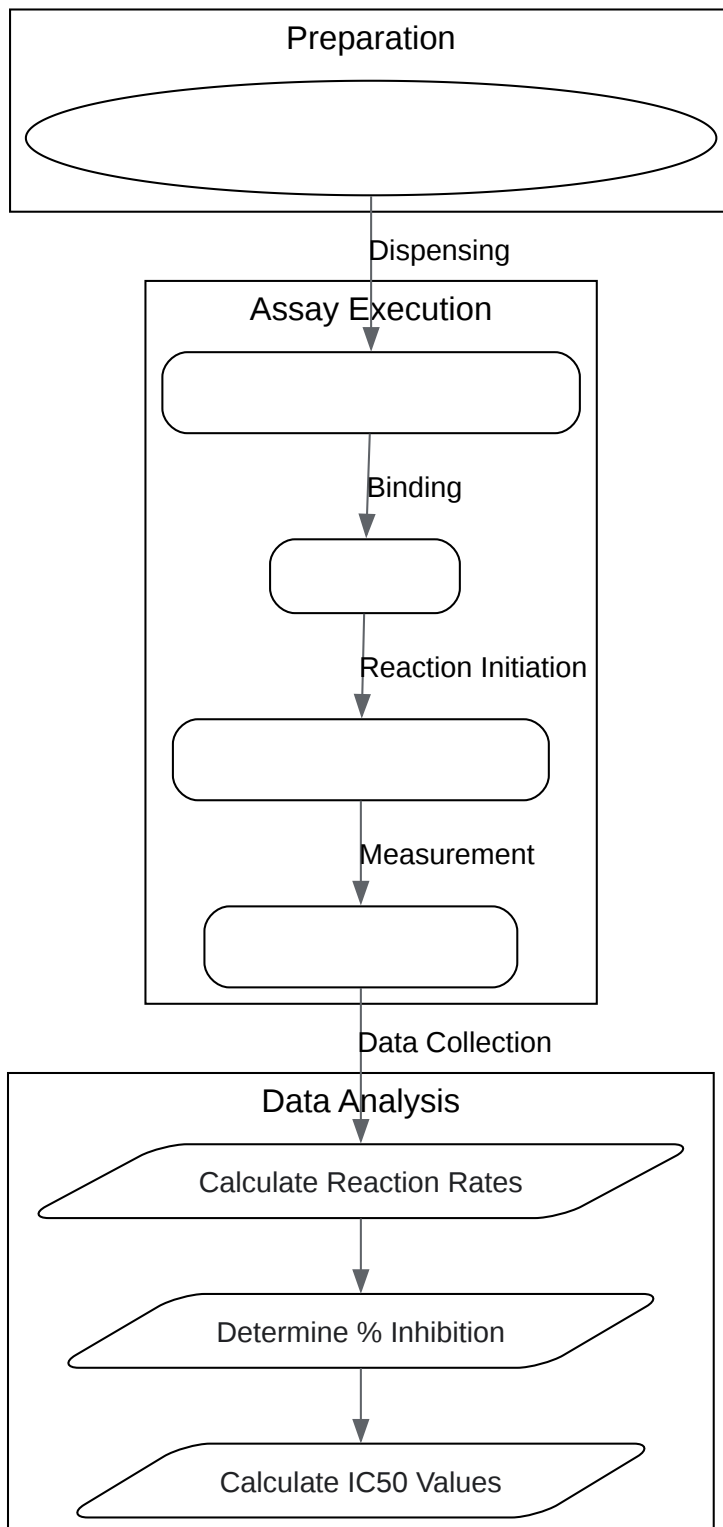
- Prepare Substrate Stock Solution: Dissolve the lyophilized **Glu-Ala-Leu-Phe-Gln-pNA** in DMSO to a concentration of 10 mM.
- Prepare Working Solutions:
 - Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 μ M).
 - Prepare a solution of the protease in the assay buffer at the desired concentration.
- Assay Setup:
 - Add the protease solution to the wells of the 96-well microplate.
 - Include control wells with assay buffer only (no enzyme) to measure background substrate hydrolysis.
- Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
- Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of pNA release is directly proportional to the protease activity.

- Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a protease inhibition assay using **Glu-Ala-Leu-Phe-Gln-pNA**, a common application in drug discovery.

Protease Inhibition Assay Workflow

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